molecular formula C9H9NO3S B12820254 2,6-Dimethoxy-4-thiocyanatophenol

2,6-Dimethoxy-4-thiocyanatophenol

Cat. No.: B12820254
M. Wt: 211.24 g/mol
InChI Key: CMAAHIAPCMAXGT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-thiocyanatophenol is an organic compound characterized by the presence of methoxy groups at the 2 and 6 positions, and a thiocyanate group at the 4 position on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-thiocyanatophenol typically involves the introduction of methoxy groups and a thiocyanate group onto a phenol ring. One common method includes the following steps:

    Methoxylation: The phenol is first treated with methanol in the presence of a catalyst to introduce methoxy groups at the 2 and 6 positions.

    Thiocyanation: The intermediate compound is then reacted with a thiocyanating agent, such as ammonium thiocyanate, in the presence of an oxidizing agent to introduce the thiocyanate group at the 4 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes such as laccases. These reactions can lead to the formation of quinones or other oxidized products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Enzymes like laccases, or chemical oxidants such as hydrogen peroxide.

    Nucleophiles: Various nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Substitution Products: Compounds where the thiocyanate group is replaced by other functional groups.

Scientific Research Applications

2,6-Dimethoxy-4-thiocyanatophenol has several applications in scientific research:

    Chemistry: Used as a substrate in studies involving oxidation reactions and enzyme catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-thiocyanatophenol involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the thiocyanate group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2,6-Dimethoxyphenol: Lacks the thiocyanate group, making it less reactive in certain types of reactions.

    4-Thiocyanatophenol: Lacks the methoxy groups, which can affect its solubility and reactivity.

Uniqueness: 2,6-Dimethoxy-4-thiocyanatophenol is unique due to the combination of methoxy and thiocyanate groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

(4-hydroxy-3,5-dimethoxyphenyl) thiocyanate

InChI

InChI=1S/C9H9NO3S/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4,11H,1-2H3

InChI Key

CMAAHIAPCMAXGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)SC#N

Origin of Product

United States

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